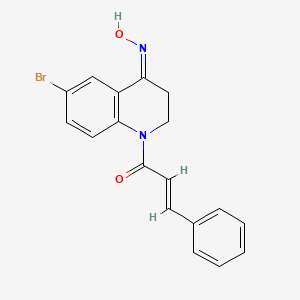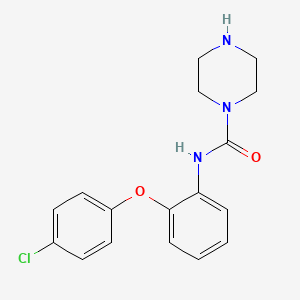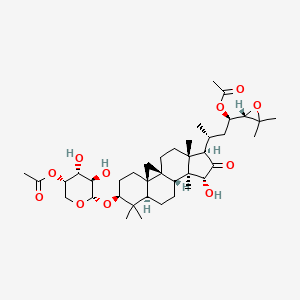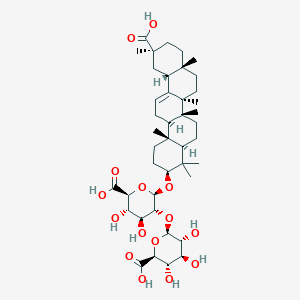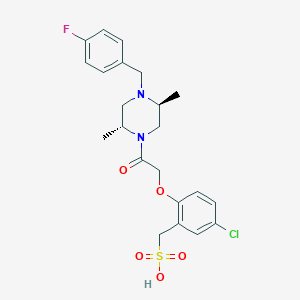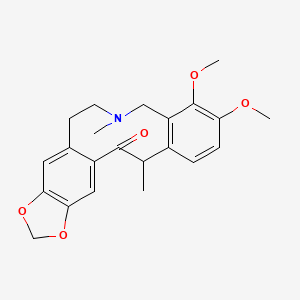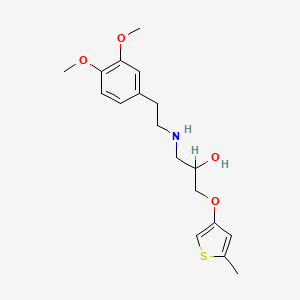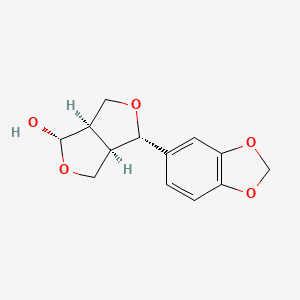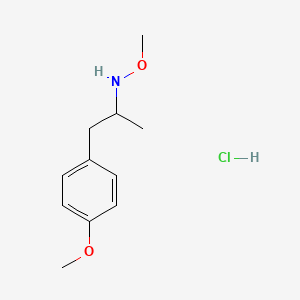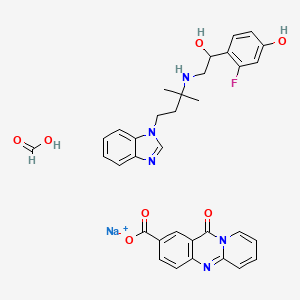
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester is a complex organophosphorus compound. This compound is notable for its unique structure, which includes both phosphonothioic and phosphonic acid ester functionalities. These features make it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester typically involves the reaction of ethylphosphonic acid derivatives with thioic acid anhydrides. Common reagents used in these reactions include ethyl bromoacetate and ammonium carbonate . The reaction conditions often require the presence of catalysts such as phosphoric acid or vanadyl triflate to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions using acid anhydrides and alcohols. Catalysts like phosphoric acid are employed to ensure high yields and efficiency . The process is typically carried out under controlled temperatures and pressures to optimize the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids in the presence of oxidizing agents.
Reduction: Formation of phosphonothioic acid derivatives under reducing conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various alcohols and amines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonothioic acids, and various phosphoramidates and phosphonates .
Applications De Recherche Scientifique
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester has a wide range of scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester involves its interaction with molecular targets through phosphorylation reactions. The compound can act as a phosphorylating agent, transferring its phosphonothioic or phosphonic groups to nucleophilic sites on target molecules . This process is facilitated by the presence of catalysts and specific reaction conditions that promote the formation of transient phosphoryl intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic Acids: Compounds like ethylphosphonic acid and dipentyl phosphonic acid share similar structural features and reactivity.
Phosphonothioic Acids: Compounds such as ethylphosphonothioic acid exhibit similar chemical behavior and applications.
Uniqueness
Ethylphosphonothioic acid anhydride with ethylphosphonic acid dipentyl ester is unique due to its dual functionality, combining both phosphonothioic and phosphonic acid ester groups. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
109438-26-8 |
|---|---|
Formule moléculaire |
C14H32O4P2S |
Poids moléculaire |
358.42 g/mol |
Nom IUPAC |
6-[ethyl(pentoxy)phosphoryl]oxyhexyl-hydroxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H32O4P2S/c1-4-6-9-12-17-20(16,5-2)18-13-10-7-8-11-14-19(3,15)21/h4-14H2,1-3H3,(H,15,21) |
Clé InChI |
DNVLDPOHTBGMFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(CC)OCCCCCCP(=S)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



